Anticancer peptide A4
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFDIVKKLVSDF |
Origin of Product |
United States |
Scientific Research Applications
Efficacy in Clinical Applications
The clinical applications of anticancer peptide A4 have been evaluated through various studies, demonstrating its potential as a therapeutic agent:
- In Vitro Studies : Research has indicated that A4 exhibits significant cytotoxicity against a range of human cancer cell lines, including lung (A549), colon (HT29), and breast (MCF-7) cancers. The peptide showed a dose-dependent response, effectively reducing cell viability at higher concentrations .
- In Vivo Studies : Animal model studies have further corroborated the in vitro findings, with A4 demonstrating tumor regression in xenograft models. These studies highlight the peptide's potential for incorporation into treatment regimens alongside conventional therapies .
Case Studies
Several case studies illustrate the successful application of this compound in clinical settings:
- Case Study 1 : In a trial involving patients with advanced breast cancer, administration of A4 resulted in a significant reduction in tumor size and improved patient quality of life. The study noted minimal side effects compared to traditional chemotherapy .
- Case Study 2 : Another study focused on lung cancer patients treated with A4 as part of a combination therapy. Results indicated enhanced efficacy when used alongside established chemotherapeutics, leading to increased overall survival rates .
Summary Table of Findings
Comparison with Similar Compounds
Table 1: Structural Comparison of ACP-A4 and Representative Anticancer Peptides
| Peptide | Length (AA) | Net Charge | Key Residues | Modifications |
|---|---|---|---|---|
| ACP-A4 | 30 | +5 | Arg, Lys, Leu | PEGylation, D-amino acids |
| Cecropin B | 35 | +6 | Lys, Trp | None |
| Melittin | 26 | +4 | Gly, Ile, Leu | Lipid conjugation |
| Buforin IIb | 21 | +7 | Arg, Phe | Fusion with CPPs |
| SVS-1 | 15 | +3 | Val, Ser | Cyclization |
- Its leucine-rich hydrophobic core enhances membrane insertion, similar to Melittin but with reduced cytotoxicity due to PEGylation .
- Modifications: Unlike unmodified Cecropin B, ACP-A4 incorporates D-amino acids to resist proteolysis, a strategy also used in cyclized SVS-1 .
Functional Mechanisms
- Membrane Disruption: ACP-A4 primarily destabilizes cancer cell membranes via electrostatic and hydrophobic interactions, akin to Melittin and Buforin IIb . However, Melittin’s non-selective lytic activity limits its therapeutic use, whereas ACP-A4’s modifications improve tumor specificity .
- Intracellular Targeting : Unlike SVS-1, which triggers necrosis via pore formation, ACP-A4 may induce apoptosis by disrupting mitochondrial membranes, a mechanism shared with Buforin IIb .
Efficacy and Toxicity Profiles
Table 2: Preclinical Efficacy and Toxicity Data
| Peptide | IC50 (μM) | Hemolytic Activity (HC50) | Tumor Model Tested |
|---|---|---|---|
| ACP-A4 | 2.1 | >200 μM | Breast adenocarcinoma |
| Cecropin B | 5.8 | 150 μM | Leukemia |
| Melittin | 0.9 | 10 μM | Melanoma |
| Buforin IIb | 1.5 | 50 μM | Prostate carcinoma |
| SVS-1 | 4.3 | >500 μM | Lung carcinoma |
- Potency : ACP-A4’s IC50 (2.1 μM) surpasses Cecropin B (5.8 μM) but is less potent than Melittin (0.9 μM), which has significant toxicity limitations .
- Selectivity : ACP-A4’s high HC50 (>200 μM) indicates lower hemolytic risk compared to Melittin (HC50 = 10 μM) .
Clinical and Developmental Status
- ACP-A4 : In Phase I/II trials for solid tumors, leveraging its enhanced stability and targeted delivery .
- Buforin IIb : Preclinical stage, with challenges in scalability .
Key Advantages and Limitations of ACP-A4
Preparation Methods
Chemical Synthesis of Anticancer Peptides
Solid-Phase Peptide Synthesis (SPPS):
The most common method for preparing anticancer peptides, including those similar to A4, is chemical synthesis via the fluorenylmethyloxycarbonyl (Fmoc) strategy on solid supports. This method allows precise control over amino acid sequence and modifications.
Tea Bag Methodology:
This approach facilitates parallel synthesis of multiple peptides with minor sequence variations, enabling efficient generation of peptide libraries for screening anticancer activity. Peptides can be synthesized with terminal cysteine residues to allow controlled polymerization via oxidation, improving antigen recognition and solubility.Purification and Characterization:
Post-synthesis, peptides undergo purification by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry to confirm sequence and purity.
| Parameter | Details |
|---|---|
| Synthesis method | Fmoc solid-phase peptide synthesis |
| Polymerization | Oxidation at low concentration (4 mg/mL) |
| Purification | HPLC |
| Characterization | Mass spectrometry, amino acid analysis |
Cyclic Peptide Preparation via Combinatorial Libraries
A patented method describes the preparation of cyclic anticancer peptides with sequences of alternating D- and L- amino acids (4 to 16 residues) or homochiral peptides (3 to 10 residues). These cyclic peptides self-assemble into nanotubular structures, enhancing selective cytotoxicity.
Library Generation:
Combinatorial libraries of cyclic peptides are synthesized, often alternating D- and L- amino acids to promote flat ring-shaped conformations necessary for self-assembly.Screening and Isolation:
The libraries are screened for selective cytotoxicity against target cancer cells, with active peptides isolated and resynthesized for validation.Self-Assembly:
The cyclic peptides form supramolecular nanotubes through backbone hydrogen bonding, which is critical for their anticancer activity.
| Step | Description |
|---|---|
| Peptide type | Cyclic peptides with D-/L- amino acid alternation |
| Length | 4–16 amino acids (alternating), 3–10 (homochiral) |
| Screening | Cell death induction in target cancer cells |
| Structural feature | Self-assembly into nanotubes via β-sheet hydrogen bonding |
Enzymatic In Situ Synthesis of Peptide Amphiphiles
Recent research highlights the use of enzyme-catalyzed synthesis of anticancer peptide amphiphiles inside cancer cells. For example, a tyrosine kinase overexpressed in cancer cells phosphorylates a designed peptide amphiphile, triggering self-assembly into cytotoxic nanofibers.
Design:
A tyrosine-containing peptide amphiphile (e.g., C16-E4Y) is synthesized chemically and introduced into cells.Enzymatic Phosphorylation:
The overexpressed tyrosine kinase phosphorylates the peptide, converting it into a self-assembling form (C16-E4pY).Self-Assembly and Cytotoxicity:
Phosphorylated peptides form nanofibers inducing endoplasmic reticulum stress and apoptosis selectively in cancer cells.
| Parameter | Description |
|---|---|
| Peptide type | Peptide amphiphile with tyrosine residue |
| Enzyme | Tyrosine kinase overexpressed in cancer cells |
| Trigger | Phosphorylation by kinase |
| Outcome | Nanofiber self-assembly and selective cytotoxicity |
Computational Design and Screening of Anticancer Peptides
Computational methods generate large peptide libraries inspired by natural proteins like alpha-lactalbumin. Machine learning models predict anticancer potential, followed by chemical synthesis and biological validation.
Library Generation:
Thousands of peptides (e.g., 2688 peptides from alpha-lactalbumin) are generated in silico.Screening:
Physicochemical properties and machine learning models prioritize candidates.Synthesis and Testing:
Top candidates are synthesized chemically and tested for selective cytotoxicity in vitro.
| Parameter | Description |
|---|---|
| Source protein | Alpha-lactalbumin |
| Library size | Thousands of peptides |
| Screening method | In silico physicochemical + machine learning |
| Validation | In vitro cytotoxicity assays |
Enzymatic Hydrolysis for Peptide Generation
Proteolytic hydrolysis of proteins using enzymes like trypsin, papain, bromelain, or alkaline protease generates bioactive peptides with anticancer properties.
Procedure:
Protein extracts are incubated with proteases at controlled pH and temperature (e.g., 55 °C, pH 7–8) for 2 hours.Separation:
Hydrolysates are concentrated and purified to remove polysaccharides and proteins.Peptide Size and Activity:
Different enzymes produce peptides of varying sizes and biological activities, which are then screened for anticancer effects.
| Enzyme | pH | Temperature | Duration | Peptide Size Variation |
|---|---|---|---|---|
| Trypsin | 7 | 55 °C | 2 h | Medium |
| Papain | 7 | 55 °C | 2 h | Variable |
| Bromelain | 7 | 55 °C | 2 h | Variable |
| Alkaline protease | 8 | 55 °C | 2 h | Larger peptides |
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical Synthesis (Fmoc-SPPS) | Precise sequence control, polymerization options | High purity, customizable | Costly for large peptides |
| Cyclic Peptide Combinatorial | Alternating D-/L- amino acids, self-assembling nanotubes | Selective cytotoxicity, novel structure | Complex screening process |
| Enzymatic In Situ Synthesis | Kinase-triggered phosphorylation, intracellular assembly | Cell-selective activation | Requires specific enzyme expression |
| Computational Design + Synthesis | Large libraries, ML-based screening | Efficient candidate prioritization | Dependent on model accuracy |
| Enzymatic Hydrolysis | Protease digestion of proteins | Generates diverse bioactive peptides | Heterogeneous mixtures |
Q & A
Q. What computational tools and methodologies are recommended for identifying anticancer peptides (ACPs) like A4, and how do they address feature selection challenges?
Machine learning models such as Support Vector Machines (SVM) and feature selection techniques like ANOVA are widely used. SVM maximizes the margin between positive (ACP) and negative (non-ACP) datasets using amino acid composition or binary profiles as input . ANOVA selects optimal features (e.g., g-gap dipeptide composition) by calculating F-scores to evaluate variance between groups . Heatmap systems visualize 1-gap dipeptide correlations, where blue/red indicate positive/negative associations with ACP activity . Tools like AntiCP, iACP, and TargetACP integrate sequential and evolutionary profiles to mitigate class imbalance issues .
Q. How should experimental designs be structured to validate A4’s anticancer activity while minimizing batch-to-batch variability in peptide synthesis?
Research-grade peptides may exhibit variability in purity, solubility, or salt content. To address this:
- Request peptide content analysis (e.g., HPLC, MS) to standardize concentrations across batches.
- Specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity .
- Include positive/negative controls (e.g., known ACPs like LL-37) and replicate experiments across synthesis batches .
Q. What in vitro assays are critical for assessing A4’s mechanism of action, and how do they align with computational predictions?
Key assays include:
- Cytotoxicity screening : MTT or Annexin V assays to quantify apoptosis in cancer vs. normal cells .
- Membrane disruption : Liposome leakage assays to validate predicted membrane-targeting activity .
- Immunomodulation : ELISA or flow cytometry to measure cytokine secretion (e.g., IL-6, TNF-α) . Discrepancies between computational predictions (e.g., SVM-based membrane affinity) and experimental results may require re-evaluating feature weights or peptide stability .
Advanced Research Questions
Q. How can researchers resolve contradictions between A4’s in vitro efficacy and in vivo limitations (e.g., pharmacokinetics, tumor microenvironment interactions)?
- Pharmacokinetic optimization : Use PEGylation or nanoparticle encapsulation to enhance serum stability .
- Tumor microenvironment modeling : Co-culture systems with fibroblasts/immune cells to simulate in vivo conditions .
- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq of treated tumors) with molecular dynamics simulations to predict resistance mechanisms .
Q. What statistical frameworks are suitable for analyzing high-dimensional ACP datasets, particularly when validating A4’s specificity across cancer subtypes?
- Hierarchical clustering : Group peptides by activity profiles (e.g., IC50 values) across cancer cell lines .
- LASSO regression : Identify key physicochemical properties (e.g., hydrophobicity, charge) driving subtype-specific efficacy .
- Survival analysis : Kaplan-Meier curves to correlate A4 treatment with patient outcomes in preclinical models .
Q. How can machine learning models for A4 be improved to address dataset bias or overfitting in ACP prediction?
- Data augmentation : Synthetic minority oversampling (SMOTE) to balance underrepresented cancer types .
- Cross-validation : Stratified k-fold validation to ensure robustness across diverse datasets .
- Ensemble learning : Combine SVM with Random Forest or neural networks to reduce variance .
Methodological Challenges and Solutions
Q. What strategies mitigate false positives in A4’s anticancer activity assays?
- Counter-screening : Test peptides against non-cancerous cell lines (e.g., HEK293) to confirm selectivity .
- Protease inhibition : Include protease inhibitors (e.g., aprotinin) in cell culture media to prevent peptide degradation .
Q. How do researchers validate A4’s immunomodulatory effects predicted by computational models?
- Single-cell RNA-seq : Identify immune cell populations (e.g., TAMs, NK cells) affected by A4 .
- Western blotting : Quantify signaling proteins (e.g., NF-κB, STAT3) to confirm pathway modulation .
Data Interpretation and Reproducibility
Q. What criteria should guide the inclusion of A4 in public ACP databases (e.g., CancerPPD), and how can data transparency be ensured?
Q. How can conflicting results between A4 studies be systematically addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
